molecular formula C28H48OSe B1203043 Scintadren CAS No. 63795-61-9

Scintadren

Cat. No.: B1203043
CAS No.: 63795-61-9
M. Wt: 475.6 g/mol
InChI Key: AEVGUKVBCBHBNF-MJMUOCKJSA-N
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Description

Selenium (75Se) norcholesterol is a radiopharmaceutical derivative of cholesterol, a natural precursor in the synthesis of adrenocortical steroid hormones. Selenium (75Se) is a radioactive isotope of selenium with a half-life of 120 days, emitting gamma-rays upon decay. This compound was historically used under the trade name Scintadren to diagnose a wide range of adrenal pathologies, including Cushing syndrome, Cushing’s disease, carcinoma, adrenal insufficiency, and phaeochromocytoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenium (75Se) norcholesterol is synthesized by the displacement of the halide of 6-halomethyl-19-nor cholest-5(10)-en-3β-ol with the methyl selenide anion. The methyl selenide anion is produced through a series of reactions involving the reduction of selenium-75 metal with sodium borohydride to form sodium hydrogen selenide. This is followed by the addition of one equivalent of selenium-75 metal to produce sodium diselenide, which is then alkylated with methyliodide and reduced with sodium borohydride .

Industrial Production Methods: Industrial production of selenium-75 involves proton bombardment of a compressed disc of high purity natural arsenous oxide using a cyclotron. This method produces selenium-75 in a no-carrier-added form, which is then used in the synthesis of selenium (75Se) norcholesterol .

Chemical Reactions Analysis

Types of Reactions: Selenium (75Se) norcholesterol undergoes various chemical reactions, including:

    Oxidation: Selenium compounds can be oxidized to form selenoxides.

    Reduction: Selenium compounds can be reduced to form selenides.

    Substitution: Halide substitution reactions are common in the synthesis of selenium (75Se) norcholesterol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Methyliodide for alkylation reactions.

Major Products Formed: The major products formed from these reactions include selenoxides, selenides, and substituted selenium compounds .

Scientific Research Applications

Selenium (75Se) norcholesterol has been used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Selenium (75Se) norcholesterol exerts its effects by mimicking the behavior of cholesterol in the body. It is selectively absorbed by adrenal tissues, where it participates in the synthesis of adrenocortical steroid hormones. The gamma-rays emitted by selenium-75 allow for the visualization of adrenal tissues during nuclear imaging studies. The molecular targets include enzymes involved in steroidogenesis and pathways related to adrenal hormone synthesis .

Comparison with Similar Compounds

    Iodine-131 norcholesterol: Another radiopharmaceutical used for adrenal imaging.

    Selenomethionine: A selenium-containing amino acid used in studying selenium metabolism.

    Selenocysteine: An amino acid that incorporates selenium into selenoproteins.

Uniqueness: Selenium (75Se) norcholesterol is unique due to its specific use in adrenal imaging and its ability to emit gamma-rays, which makes it highly effective for diagnostic purposes. Unlike iodine-131 norcholesterol, selenium (75Se) norcholesterol has a longer half-life, providing extended imaging capabilities .

Properties

CAS No.

63795-61-9

Molecular Formula

C28H48OSe

Molecular Weight

475.6 g/mol

IUPAC Name

(3S,6R,8S,9S,13R,14S,17R)-13-methyl-6-(methyl(75Se)selanylmethyl)-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48OSe/c1-18(2)7-6-8-19(3)26-11-12-27-25-15-20(17-30-5)24-16-21(29)9-10-22(24)23(25)13-14-28(26,27)4/h18-21,23,25-27,29H,6-17H2,1-5H3/t19-,20+,21+,23-,25-,26-,27+,28-/m1/s1/i30-4

InChI Key

AEVGUKVBCBHBNF-MJMUOCKJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[75Se]C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[Se]C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[Se]C)C

63795-61-9

Synonyms

(75)selenonorcholesterol
6-methyl-(75)selenomethyl-19-norcholest-5(10)-en-3 beta-ol
Scintadren
selenonorcholesterol

Origin of Product

United States

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